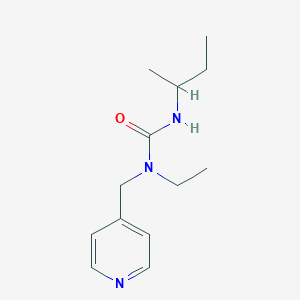![molecular formula C35H24Cl2N2O2 B4724025 N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B4724025.png)
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
描述
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a naphthalene core with multiple chlorinated phenyl groups and amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. Key steps may include:
Nitration: Introduction of nitro groups to the aromatic rings.
Reduction: Conversion of nitro groups to amines.
Acylation: Formation of amide bonds through reactions with carboxylic acids or their derivatives.
Chlorination: Introduction of chlorine atoms to specific positions on the aromatic rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
化学反应分析
Types of Reactions
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or other electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Halogenating agents: Such as chlorine gas or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
科学研究应用
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials, such as polymers or dyes.
作用机制
The mechanism by which N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites, potentially modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
相似化合物的比较
Similar Compounds
N-(2-CHLORO-4-{[3-CHLORO-4-(PHENYL)METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE: Lacks the naphthalene-1-amido group.
N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE: Contains a benzamide group instead of a naphthalene-1-carboxamide group.
Uniqueness
The uniqueness of N-(2-CHLORO-4-{[3-CHLORO-4-(NAPHTHALENE-1-AMIDO)PHENYL]METHYL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE lies in its specific structural features, such as the presence of multiple chlorinated phenyl groups and the naphthalene core, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[2-chloro-4-[[3-chloro-4-(naphthalene-1-carbonylamino)phenyl]methyl]phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H24Cl2N2O2/c36-30-20-22(15-17-32(30)38-34(40)28-13-5-9-24-7-1-3-11-26(24)28)19-23-16-18-33(31(37)21-23)39-35(41)29-14-6-10-25-8-2-4-12-27(25)29/h1-18,20-21H,19H2,(H,38,40)(H,39,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPCZZPESQKDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4723944.png)
![3-(1-adamantylmethyl)-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4723951.png)
![1-(4-Bromophenyl)-2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B4723956.png)

![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4723972.png)

![2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4723980.png)
![N-[4-({[4-(4-morpholinyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4723995.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4724002.png)

![8-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4724016.png)
![N-[(4-chlorophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4724032.png)
![4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4724038.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
